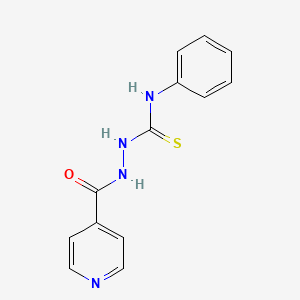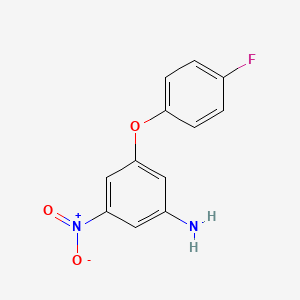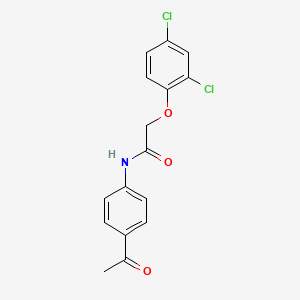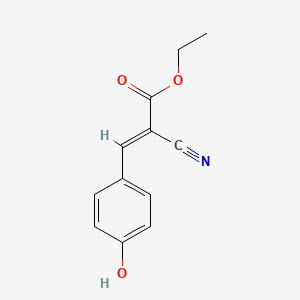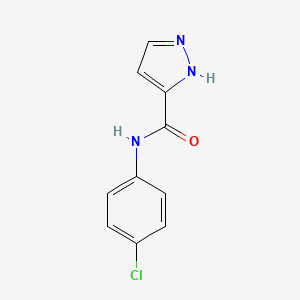![molecular formula C7H14N2 B1297412 8-メチル-3,8-ジアザビシクロ[3.2.1]オクタン CAS No. 51102-42-2](/img/structure/B1297412.png)
8-メチル-3,8-ジアザビシクロ[3.2.1]オクタン
概要
説明
8-Methyl-3,8-diazabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-Methyl-3,8-diazabicyclo[3.2.1]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methyl-3,8-diazabicyclo[3.2.1]octane including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
トロパンアルカロイドの合成
8-アザビシクロ[3.2.1]オクタン骨格は、コカインやアトロピンなどの天然物の合成に不可欠な、幅広い生物活性を持つトロパンアルカロイドファミリーの中核をなしています。 研究は、この構造を立体選択的に調製することに向けられており、これはコカインやアトロピンなどの天然物の合成に不可欠です 。この骨格のエンチオ選択的構築は、特定の望ましい効果を生物系に及ぼす化合物を創出できるため、製薬業界にとって重要です。
環状付加反応
8-メチル-3,8-ジアザビシクロ[3.2.1]オクタン: は、3-オキシドピラジニウムを含む環状付加反応によって合成することができます。 これらの反応は、合成有機化学の基盤であり、さまざまな環状構造の構築に使用されています 。このような反応を高収率かつ選択的に実行する能力は、新しい材料や医薬品の開発に役立ちます。
ワグナー・メールワイン転位
この化合物は、ワグナー・メールワイン転位を受けることができます。これは、分子の構造再編成に役立つプロセスです。 この転位は、ジアザビシクロ[2.2.2]オクタンや三環性ラクトン・ラクタムの生成につながることがあり、これらは医薬品化学において潜在的な用途があります .
線虫駆除活性
8-アザビシクロ[3.2.1]オクタンから誘導された化合物の線虫駆除活性を調べる研究があります。線虫駆除剤とは、植物の根に有害な寄生線虫を殺すために使用される化学物質です。 新しい線虫駆除剤の開発は、このような害虫から作物を保護することによって農業に貢献することができます .
新規三環系システムの開発
8-メチル-3,8-ジアザビシクロ[3.2.1]オクタンを新規三環性縮合ラクトン・ラクタム系に変換する能力は、研究の興味深い分野です。 これらのシステムは、独自の作用機序を持つ新薬の設計に潜在的な用途があります .
作用機序
Target of Action
The primary targets of 8-Methyl-3,8-diazabicyclo[32It is known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids , which display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids are known to interact with various receptors and enzymes, leading to changes in cellular function .
Biochemical Pathways
The specific biochemical pathways affected by 8-Methyl-3,8-diazabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways .
Result of Action
The molecular and cellular effects of 8-Methyl-3,8-diazabicyclo[32One study showed that compounds with a similar structure exhibited good nematicidal activities against meloidogyne incognita .
生化学分析
Biochemical Properties
8-Methyl-3,8-diazabicyclo[3.2.1]octane plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with opioid receptors, particularly mu and delta receptors, influencing their binding affinity and activity . These interactions are crucial for understanding the compound’s potential therapeutic applications and its role in modulating biochemical pathways.
Cellular Effects
8-Methyl-3,8-diazabicyclo[3.2.1]octane affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with opioid receptors can lead to changes in intracellular signaling cascades, affecting processes such as pain perception, mood regulation, and immune responses . Additionally, the compound’s impact on gene expression can result in altered protein synthesis and cellular function.
Molecular Mechanism
The molecular mechanism of 8-Methyl-3,8-diazabicyclo[3.2.1]octane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interaction with opioid receptors is a key aspect of its mechanism of action. By binding to these receptors, it can modulate their activity, leading to downstream effects on cellular signaling pathways . This modulation can result in either inhibition or activation of specific enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 8-Methyl-3,8-diazabicyclo[3.2.1]octane have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal effects.
Dosage Effects in Animal Models
The effects of 8-Methyl-3,8-diazabicyclo[3.2.1]octane vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as pain relief or mood enhancement, without significant adverse effects . At higher doses, toxic or adverse effects may be observed, including respiratory depression, sedation, and potential neurotoxicity . Understanding the dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
8-Methyl-3,8-diazabicyclo[3.2.1]octane is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound’s metabolism can affect its bioavailability and activity within the body . Enzymes such as cytochrome P450 may play a role in the compound’s biotransformation, leading to the formation of metabolites that can have distinct biological effects . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 8-Methyl-3,8-diazabicyclo[3.2.1]octane within cells and tissues are influenced by various transporters and binding proteins. The compound’s interaction with these transporters can affect its localization and accumulation within specific tissues . For example, its distribution in the central nervous system can be mediated by transporters that facilitate its passage across the blood-brain barrier . Understanding these transport mechanisms is important for predicting the compound’s therapeutic potential and side effects.
Subcellular Localization
8-Methyl-3,8-diazabicyclo[3.2.1]octane exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its localization within the endoplasmic reticulum or mitochondria can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical effects . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
8-methyl-3,8-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c1-9-6-2-3-7(9)5-8-4-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNWMZRPXFBZPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00329708 | |
| Record name | 8-methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51102-42-2 | |
| Record name | 8-methyl-3,8-diazabicyclo[3.2.1]octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00329708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
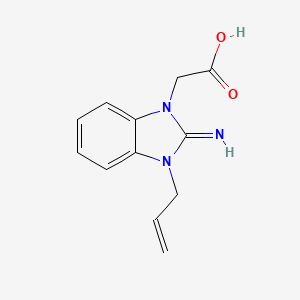
![1-Furan-2-yl-2-[2-(2-hydroxy-ethylamino)-benzoimidazol-1-yl]-ethanone](/img/structure/B1297331.png)

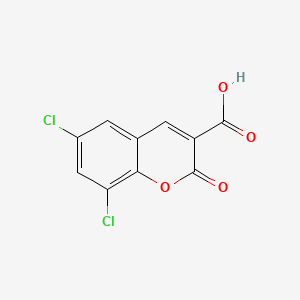
![2,5,6,7,8,9-hexahydro-3H-[1,2,4]triazolo[4,3-a]azepin-3-one](/img/structure/B1297344.png)
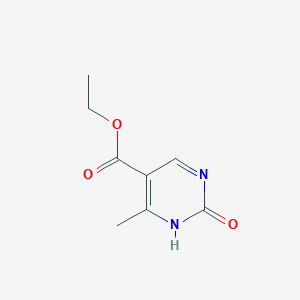
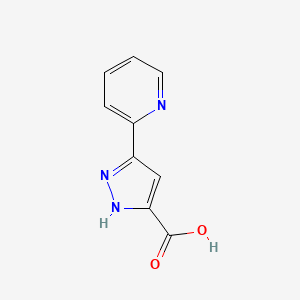
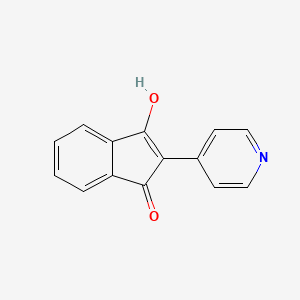
![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B1297363.png)
